Desoxycarbadox

説明

Desoxycarbadox (DCDX) is a main metabolite of carbadox (CDX), which is an antibacterial agent commonly used in swine husbandry. The interest in DCDX arises from its potential release into water systems and the associated health risks due to its carcinogenic and genotoxic effects .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related chemical synthesis processes. For instance, the synthesis of complex molecules with specific motifs, such as des-epoxy-amphidinolide N, involves multiple steps and the use of catalysts like ruthenium for intramolecular coupling . This information suggests that the synthesis of DCDX could also involve multiple steps and possibly the use of catalysts to achieve the desired molecular structure.

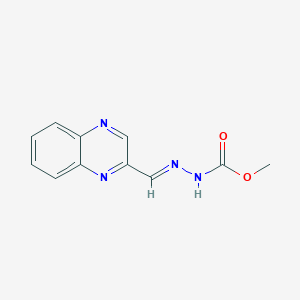

Molecular Structure Analysis

The molecular structure of DCDX is not explicitly detailed in the provided papers. However, it is known that DCDX is a metabolite of CDX, which possesses quinoxaline N,N'-dioxide and hydrazone moieties . The structure of DCDX would lack the ring N-oxide groups present in CDX, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

DCDX reacts rapidly with free chlorine, unlike other structurally related compounds. The reactivity is highly pH-dependent, with the reaction kinetics showing that deprotonation of the hydrazone N-H moieties is involved. Initial chlorine attack results in a reactive intermediate that is further attacked by nucleophiles in the matrix, leading to various byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of DCDX are not directly discussed in the provided papers. However, the analysis of deep eutectic solvents (DES) formed between choline chloride and carboxylic acids reveals that the physical properties of DES are significantly affected by the structure of the carboxylic acid . This suggests that the physical properties of DCDX could also be influenced by its molecular structure. Additionally, the liquid chromatographic determination of carbadox and DCDX in medicated feeds and porcine gastrointestinal tract indicates that DCDX has an optimal UV absorption at 280 nm, which is a relevant physical property for its detection and analysis .

科学的研究の応用

Analytical Detection in Animal Tissues

Desoxycarbadox, as a carbadox metabolite, has been a focus in analytical chemistry, particularly in detecting drug residues in animal tissues. A study by Horie and Murayama (2004) developed a sensitive method using liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) for determining carbadox metabolites, including this compound, in swine muscle and liver. This method showed high sensitivity, with detection limits as low as 1 ng/g for both quinoxaline-2-carboxylic acid (QCA) and this compound in animal tissues. The method's accuracy was demonstrated through recovery rates of 70.2-86.3% for both compounds from fortified samples (Horie & Murayama, 2004).

Another study by Śniegocki et al. (2014) further advanced this field by developing an LC-MS/MS method for the simultaneous determination and confirmation of carbadox and olaquindox metabolites, including this compound, in pig muscle tissues. This method utilized SelexION™ technology to reduce the matrix effect, offering high precision and recoveries of 99.8% to 101.2%. The method met the confirmatory criteria according to the European Commission Decision, highlighting its potential for routine analysis in residue control programs (Śniegocki et al., 2014).

Environmental Impact and Transformation

This compound's fate in the environment, particularly during water treatment processes, is crucial due to potential mutagenic, carcinogenic, and embryotoxic effects. Shah et al. (2005) noted that quinoxaline N’N’-dioxides like carbadox and this compound are highly susceptible to oxidation with chlorine and chloramines during chlorination of wastewater and drinking waters. The study emphasized the high reactivity of carbadox's side chain to chlorine and chloramines oxidants, differentiating it from structurally-related compounds. The research laid the groundwork for understanding the transformation pathways and reaction kinetics of this compound in real water matrices (Shah et al., 2005).

In a related study, Zhang and Huang (2005) explored the transformation of antibacterial N-oxides, including this compound, in the presence of manganese oxide. The research highlighted the high reactivity of these compounds toward MnO2, pointing out that the N-oxide moiety is the primary reactive site to MnO2. This research provides valuable insights into potential transformation reactions of this compound at the sediment-water interface, offering a new degradation pathway that could be important for the fate of this group of compounds in the aquatic environment (Zhang & Huang, 2005).

作用機序

Target of Action

Desoxycarbadox is a metabolite of Carbadox , a quinoxaline-di-N-oxide antibiotic compound

Mode of Action

As a metabolite of carbadox, it may share similar antibiotic properties .

Biochemical Pathways

As a metabolite of carbadox, it may influence similar pathways .

Pharmacokinetics

It’s known that this compound is a metabolite of carbadox, suggesting it is formed during the metabolism of carbadox .

Result of Action

This compound plays a significant role in the tumorigenic activity of Carbadox in rats . This suggests that the compound may have a significant impact on cellular processes, potentially leading to tumor formation .

Action Environment

As a metabolite of carbadox, it may be influenced by similar factors .

特性

IUPAC Name |

methyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEMFPLGOUBPJQ-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55456-55-8, 1448350-02-4 | |

| Record name | N,N'-Desoxycarbadox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055456558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55456-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1448350-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Quinoxalinylmethylene)hydrazinecarboxylic acid methyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU4N6MKP8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)

![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)